Isogosferol

Description

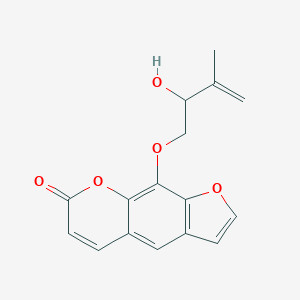

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPRHIHXSAWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967926 | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53319-52-1 | |

| Record name | Isogospherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isogosferol's Mechanism of Action in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in murine macrophages.[1][2][3] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on key pro-inflammatory mediators and signaling pathways. Experimental evidence indicates that this compound effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3] Furthermore, this compound attenuates the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][2][3] The underlying mechanism of these anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK)1/2 signaling pathways.[1] This document consolidates the available quantitative data, details the experimental protocols used for these findings, and provides visual representations of the molecular pathways and experimental workflows.

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1] Macrophages are pivotal players in the inflammatory response, and their activation leads to the production of various pro-inflammatory mediators, including nitric oxide, prostaglandins (B1171923), and cytokines like IL-1β.[1][4][5] While essential for host defense, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases.[6]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering inflammatory signaling cascades.[7][8] Key pathways activated by LPS include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcriptional regulation of pro-inflammatory genes.[7][9][10]

This compound is a furanocoumarin derived from Citrus junos seeds, a plant used in traditional medicine for various inflammatory conditions.[1][2][3] Recent studies have identified this compound as a potent anti-inflammatory agent, and this guide aims to elucidate its molecular mechanism of action in macrophages.[1][2][3]

Core Mechanism of Action in Macrophages

This compound exerts its anti-inflammatory effects by targeting key molecules and signaling pathways in LPS-stimulated macrophages.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to significantly reduce the production of several key inflammatory mediators:

-

Nitric Oxide (NO): this compound potently attenuates the production of NO in LPS-induced RAW 264.7 cells.[1][2][3]

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The synthesis of NO and prostaglandins is catalyzed by iNOS and COX-2, respectively. This compound inhibits the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophages.[1][2][3]

-

Interleukin-1 beta (IL-1β): IL-1β is a central pro-inflammatory cytokine. This compound effectively suppresses the release of IL-1β from activated macrophages.[1][2][3]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with critical signaling cascades initiated by LPS.

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[1] this compound has been observed to reduce the levels of phosphorylated NF-κB (pNF-κB), indicating an inhibition of this pathway.[1]

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinases (ERK)1/2, plays a crucial role in cell signaling related to inflammation.[1] this compound has been shown to reduce the phosphorylation of ERK1/2, thereby inhibiting this signaling cascade.[1][2][3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (% of LPS control) |

| Control | - | Not specified |

| LPS (1 µg/mL) | - | 100% |

| LPS + this compound | 50 | Significantly reduced |

| LPS + this compound | 100 | Significantly reduced |

| LPS + this compound | 200 | Significantly reduced |

Data extracted from studies on LPS-stimulated RAW 264.7 cells.[1]

Table 2: Effect of this compound on IL-1β Release

| Treatment | Concentration (µM) | IL-1β Release (pg/mL) |

| Control | - | ~0 |

| LPS (1 µg/mL) | - | ~35 |

| LPS + this compound | 50 | ~25 |

| LPS + this compound | 100 | ~18 |

| LPS + this compound | 200 | ~10 |

Data are approximate values based on graphical representation in the cited study and measured by ELISA.[1]

Table 3: Effect of this compound on Protein Expression and Phosphorylation

| Target Protein | This compound Concentration (µM) | Effect on Protein Level |

| iNOS | 25 - 200 | Dose-dependent decrease |

| COX-2 | 25 - 200 | Dose-dependent decrease |

| p-ERK1/2 | Not specified | Reduced |

| p-NF-κB | Not specified | Reduced |

Effects were determined by Western blot analysis in LPS-stimulated RAW 264.7 cells.[1]

Detailed Experimental Protocols

The following methodologies were employed in the key studies investigating the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 was used.

-

Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells were pre-treated with various concentrations of this compound (25, 50, 100, 200 µM) for 1 hour.

-

Inflammatory Stimulus: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 16 hours.

Nitric Oxide (NO) Assay

-

Principle: The production of NO was indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 µL of the culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance was measured at 540 nm using a microplate reader.

-

A standard curve was generated using sodium nitrite to determine the nitrite concentration.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, phosphorylated ERK1/2, and phosphorylated NF-κB.

-

Procedure:

-

Cells were lysed, and total protein was extracted.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane was incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-ERK1/2, ERK1/2, p-NF-κB, and β-actin (as a loading control).

-

After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of IL-1β in the cell culture supernatant.

-

Procedure:

-

The levels of IL-1β in the culture media were measured using a commercially available mouse IL-1β ELISA kit.

-

The assay was performed according to the manufacturer's instructions.

-

The absorbance was measured, and the concentration of IL-1β was determined by comparison with a standard curve.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits LPS-induced inflammation by blocking the NF-κB and ERK1/2 signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects in macrophages.

Conclusion

This compound demonstrates potent anti-inflammatory activity in macrophages by inhibiting the production of key inflammatory mediators such as NO, iNOS, COX-2, and IL-1β.[1][2][3] Its mechanism of action is centered on the suppression of the NF-κB and ERK1/2 signaling pathways, which are critical for the inflammatory response.[1] These findings highlight this compound as a promising therapeutic candidate for the development of novel treatments for inflammatory diseases. Further in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in preclinical models of inflammation.

References

- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Isogosferol from Citrus junos Seeds: A Technical Guide to Isolation and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of isogosferol, a furanocoumarin with significant anti-inflammatory properties, from the seeds of Citrus junos (yuzu). The methodologies outlined are based on published bioactivity-guided fractionation studies and are intended to serve as a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development. This document also summarizes the quantitative data associated with the anti-inflammatory effects of this compound and visualizes the key experimental workflows and biological signaling pathways.

Introduction to this compound and Citrus junos

Citrus junos, commonly known as yuzu, is a citrus fruit native to East Asia and is utilized in traditional medicine for various ailments, including coughs, dyspepsia, and inflammatory disorders.[1][2] The seeds of the yuzu fruit, often considered a byproduct of juice production, are a rich source of bioactive compounds, including flavonoids, limonoids, and coumarins.[1][3][4][5] Among these, this compound, a furanocoumarin, has been identified as a potent anti-inflammatory agent.[1][2][6] This guide details the systematic approach to isolate this compound and characterize its biological activity.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Citrus junos seeds is achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed description of the methodology derived from bioactivity-guided fractionation studies.[1]

Plant Material Preparation and Initial Extraction

-

Sourcing and Preparation : Citrus junos seeds are pulverized to increase the surface area for extraction.[1]

-

Defatting : The pulverized seed material undergoes supercritical fluid extraction (SFE) to remove oils. The operational parameters for SFE are a pressure of 280 bar and a temperature of 40°C.[1] The resulting defatted seed shells are then used for the extraction of this compound.

-

Methanolic Extraction : The defatted seed shells are extracted three times with 100% methanol (B129727) for 2 hours each time, utilizing sonication to enhance extraction efficiency. The combined methanolic extracts are then filtered and dried to yield the crude methanol extract.[1]

Bioactivity-Guided Fractionation

The crude methanol extract is subjected to sequential solvent partitioning to separate compounds based on their polarity. The anti-inflammatory activity, determined by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells, guides the selection of fractions for further purification.[1]

-

Solvent Partitioning : The dried methanol extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]

-

Activity Assessment : The resulting n-hexane, EtOAc, n-butanol, and aqueous fractions are tested for their ability to inhibit NO production. The EtOAc fraction has been shown to exhibit the most significant inhibitory effect and is therefore selected for further isolation work.[1]

Chromatographic Purification of this compound

The bioactive EtOAc fraction is further purified using a series of chromatographic techniques to isolate this compound.

-

Column Chromatography : The EtOAc fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., a mixture of n-hexane and EtOAc).

-

Further Purification : Fractions from the initial column chromatography that show high activity are pooled and may require further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield pure this compound.[1] Nine coumarins, including this compound, have been successfully isolated using this approach.[1][2]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory properties of this compound and the crude extracts/fractions from Citrus junos seeds have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Cells by Citrus junos Seed Extracts and Fractions [1][7]

| Extract/Fraction | Concentration (µg/mL) | % Inhibition of NO Production |

| C. junos Seed Shells Extract (CSS) | 250 | 60.5% (p < 0.001) |

| n-Hexane Fraction | 250 | Concentration-dependent downregulation |

| Ethyl Acetate (EtOAc) Fraction | 250 | Concentration-dependent downregulation |

Table 2: Anti-Inflammatory Activity of this compound in LPS-Induced RAW 264.7 Cells [1][2]

| Parameter | Effect of this compound |

| NO Production Attenuation | 75.7% |

| iNOS Expression | Inhibited |

| COX-2 Expression | Inhibited |

| IL-1β Release | Attenuated |

| ERK1/2 Phosphorylation | Suppressed |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the bioactivity-guided fractionation process for isolating this compound from Citrus junos seeds.

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages. The diagram below depicts the proposed mechanism of action.

Conclusion

This technical guide provides a detailed protocol for the isolation of this compound from Citrus junos seeds using bioactivity-guided fractionation. The quantitative data presented highlights the potent anti-inflammatory activity of this compound, which is mediated through the inhibition of key inflammatory markers such as iNOS, COX-2, and IL-1β, via the suppression of the ERK1/2 signaling pathway.[1][2] This information is valuable for researchers and drug development professionals interested in natural product-based therapeutics for inflammatory diseases. Further research into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellbone.com [cellbone.com]

- 4. The functional evaluation of waste yuzu (Citrus junos) seeds. | Semantic Scholar [semanticscholar.org]

- 5. The functional evaluation of waste yuzu (Citrus junos) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Bioactivity of Furanocoumarins from Yuzu (Citrus junos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuzu (Citrus junos), a citrus fruit of East Asian origin, is a rich source of various bioactive compounds, including furanocoumarins. These secondary metabolites, characterized by a furan (B31954) ring fused to a coumarin (B35378) backbone, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the bioactivity of furanocoumarins found in Yuzu, with a focus on their quantitative effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Furanocoumarins Identified in Yuzu

Several furanocoumarins have been identified in various parts of the Yuzu fruit, including the peel, pulp, and seeds. Notable among these are:

-

(-)-Heraclenol

-

(-)-Byak-angelicin

-

(+)-Oxypeucedanin hydrate (B1144303)

-

Isogosferol

The concentration and composition of these furanocoumarins can vary depending on the specific cultivar, geographical origin, and the part of the fruit analyzed.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of furanocoumarins isolated from Yuzu and other sources.

Table 1: Anti-inflammatory Activity of Yuzu Furanocoumarins

| Furanocoumarin | Assay | Cell Line | Target | IC₅₀ Value | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | iNOS | 148 µM | [1][2] |

Table 2: Anti-proliferative Activity of Furanocoumarins

| Furanocoumarin | Cell Line | Activity | EC₅₀/IC₅₀ Value | Reference |

| (+)-Oxypeucedanin hydrate | MK-1 (human gastric cancer) | Anti-proliferative | 47.2 µg/mL | [3] |

| HeLa (human cervical cancer) | Anti-proliferative | 80.3 µg/mL | [3] | |

| B16/F10 (murine melanoma) | Anti-proliferative | 42 µg/mL | [3] | |

| L5178Y (murine lymphoma) | Anti-proliferative | 41.96 µM (sensitive), 60.58 µM (multidrug-resistant) | [3] |

Table 3: Cytochrome P450 3A4 (CYP3A4) Inhibitory Activity

| Product | Activity | Relative Potency | Reference |

| Yuzu slice | CYP3A4 Inhibition | Very weak (1/8-1/20 of 100% grapefruit juice) | [4][5] |

Note: Specific IC₅₀ values for individual furanocoumarins from Yuzu are not well-documented in the currently available literature. The data for (+)-Oxypeucedanin hydrate is from a non-Yuzu source but is included for its relevance.

Signaling Pathways and Mechanisms of Action

Furanocoumarins from Yuzu and other citrus species exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Pathway: NF-κB and MAPK Signaling

This compound, a furanocoumarin isolated from Citrus junos seed shells, has been shown to attenuate inflammatory responses by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][6][7] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7] Furthermore, this compound reduces the phosphorylation of extracellular signal-regulated kinases (ERK)1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, and suppresses the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1]

Figure 1: Simplified diagram of NF-κB and MAPK signaling inhibition by this compound.

Melanogenesis Regulation: PKA/CREB Pathway

While not directly attributed to a specific furanocoumarin, extracts from Yuzu have been shown to influence melanogenesis. The PKA/CREB signaling pathway is a key regulator of melanin (B1238610) synthesis. Activation of this pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Some citrus compounds have been found to modulate this pathway.[8][9][10] Further research is needed to elucidate the specific effects of Yuzu furanocoumarins on this pathway.

Figure 2: The PKA/CREB signaling pathway in melanogenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

WST-8 Cell Proliferation Assay

This colorimetric assay is used to determine cell viability and proliferation.

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.

-

Compound Treatment: Add various concentrations of the test furanocoumarin to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Figure 3: Experimental workflow for the WST-8 cell proliferation assay.

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay determines the inhibitory potential of compounds on the activity of the major drug-metabolizing enzyme, CYP3A4.

Principle: The metabolism of a specific CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam) by human liver microsomes is measured in the presence and absence of the test compound. Inhibition is quantified by the decrease in metabolite formation.

Protocol:

-

Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system, and buffer in a 96-well plate.

-

Inhibitor Addition: Add various concentrations of the test furanocoumarin or a known inhibitor (e.g., ketoconazole) to the wells. Include a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add the CYP3A4 substrate to initiate the reaction.

-

Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold stop solution (e.g., acetonitrile).

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for metabolite formation using LC-MS/MS.

-

Calculation: Determine the percent inhibition and calculate the IC₅₀ value.

References

- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. [Furanocoumarins contents and cytochrome P450 3A (CYP3A) inhibitory activities of various processed fruit peel products: outflow of 6',7'-Dihydroxybergamottin during processing treatment of peel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Isogosferol: An In-Depth Technical Guide to its Anti-inflammatory Effects In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the experimental evidence for this compound's anti-inflammatory effects, detailing the methodologies of key experiments and elucidating its mechanism of action through relevant signaling pathways. All quantitative data from the cited studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, a furanocoumarin, has been identified as a promising anti-inflammatory agent. This guide summarizes the in vitro evidence of its anti-inflammatory activity, focusing on its effects on key inflammatory mediators and signaling pathways in a well-established cellular model of inflammation.

Quantitative Summary of Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production Inhibition (%) |

| This compound | 50 | Significant Inhibition |

| This compound | 100 | More Potent Inhibition |

| This compound | 200 | Most Potent Inhibition |

Data presented is a qualitative summary based on the described potent attenuation of nitric oxide production. Specific percentage inhibition values were not provided in the source material.

Table 2: Effect of this compound on Pro-inflammatory Protein Expression

| Target Protein | This compound Concentration (µM) | Outcome |

| iNOS | 50, 100, 200 | Inhibition of expression |

| COX-2 | 50, 100, 200 | Inhibition of expression |

| pERK1/2 | Not specified | Reduction in phosphorylation |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release

| Cytokine | This compound Concentration (µM) | Outcome |

| IL-1β | 50, 100, 200 | Greatly reduced protein levels |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells were pre-treated with this compound (50, 100, and 200 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

RAW 264.7 cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound for a specified time.

-

MTT solution was added to each well and incubated.

-

The formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Nitric Oxide (NO) Production Assay

-

Method: Griess assay.

-

Procedure:

-

RAW 264.7 cells were seeded in 96-well plates and treated as described in 3.1.

-

After incubation, the cell culture supernatant was collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) was added to the supernatant.

-

The mixture was incubated at room temperature to allow for color development.

-

The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

-

Western Blot Analysis

-

Target Proteins: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated extracellular signal-regulated kinase (pERK1/2).

-

Procedure:

-

RAW 264.7 cells were seeded in 6-well plates and treated as described in 3.1.

-

Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies specific for iNOS, COX-2, pERK1/2, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Target Cytokine: Interleukin-1 beta (IL-1β).

-

Procedure:

-

RAW 264.7 cells were seeded and treated as described in 3.1, with LPS stimulation for 16 hours.

-

The cell culture supernatant was collected.

-

The concentration of IL-1β in the supernatant was measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

-

Addition of the supernatant to a 96-well plate pre-coated with an anti-IL-1β capture antibody.

-

Incubation, followed by washing.

-

Addition of a biotinylated detection antibody.

-

Incubation, followed by washing.

-

Addition of a streptavidin-HRP conjugate.

-

Incubation, followed by washing.

-

Addition of a substrate solution (e.g., TMB) to produce a colorimetric reaction.

-

Stopping the reaction with a stop solution.

-

Measurement of the absorbance at 450 nm.

-

-

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the MAPK/ERK pathway.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of this compound in vitro is depicted below.

LPS-Induced Inflammatory Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

This compound's Point of Intervention

The available data indicates that this compound inhibits the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[1][2][3] By reducing ERK1/2 activation, this compound can suppress the downstream activation of transcription factors and the subsequent expression of inflammatory mediators.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent inhibitor of the inflammatory response in macrophages. It effectively reduces the production of key inflammatory mediators, including nitric oxide and the pro-inflammatory cytokine IL-1β, by downregulating the expression of iNOS and COX-2.[1][2] The mechanism of action appears to be, at least in part, through the suppression of the MAPK/ERK signaling pathway. These findings highlight this compound as a promising candidate for further investigation and development as a novel therapeutic agent for the treatment of inflammatory diseases. Further studies are warranted to explore its effects on other inflammatory pathways and to evaluate its efficacy and safety in in vivo models.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

An In-depth Technical Guide to Isogosferol: Discovery, Natural Sources, and Bioactivity

This technical guide provides a comprehensive overview of the furanocoumarin isogosferol, focusing on its discovery, natural origins, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols for its isolation and presents quantitative data and relevant signaling pathways.

Discovery and Natural Sources

This compound is a furanocoumarin that has been identified in at least two species within the Rutaceae family. Its discovery and isolation have been primarily documented in studies investigating the phytochemical composition and therapeutic potential of these plants.

The principal natural sources of this compound identified to date are:

-

Citrus junos Tanaka : this compound was isolated from the seed shells of this plant, commonly known as yuzu.[1][2][3] A 2019 study focusing on the anti-inflammatory properties of C. junos led to the isolation of this compound through bioactivity-guided fractionation.[1][2] This plant is widely distributed in Asia, particularly in Korea, Japan, and China, and is used in traditional medicine to treat a variety of ailments.[2][3]

-

Murraya koenigii : Commonly known as the curry leaf tree, the seeds of this plant have also been reported to contain this compound along with other minor furocoumarins.[4][5] Murraya species are found in Asia, Australia, and the Pacific Islands and have a history of use in traditional medicine for treating conditions like fever and pain.[4]

Bioactivity-Guided Isolation from Citrus junos Seed Shells

A key study successfully isolated this compound by targeting fractions with significant anti-inflammatory activity.[1][2] The workflow for this bioactivity-guided fractionation is outlined below.

Experimental Protocols

The following protocol details the bioactivity-guided fractionation used to isolate this compound[1]:

-

Preparation : Pulverized C. junos Tanaka seeds (7717.2 g) were used to obtain seed shells.

-

Oil Removal : The essential oil was removed from the seed shells via Supercritical Fluid Extraction (SFE) at 40°C and 280 bar.

-

Methanol Extraction : The remaining material was extracted three times with 100% methanol for 2 hours each using sonication. The solution was then filtered and dried to yield the methanol extract (886.1 g).

-

Solvent Partitioning : The methanol extract was suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. This process yielded 171.4 g of n-hexane fraction, 13.0 g of EtOAc fraction, 20.9 g of n-butanol fraction, and 318.8 g of water residue.

-

Bioactivity Screening : The EtOAc fraction demonstrated the most significant inhibitory effect on nitric oxide (NO) production in RAW 264.7 cells and was selected for further isolation.

-

Sub-fractionation : The EtOAc fraction was further separated into seven subfractions (EA1-EA7). Subfractions EA1-4 showed the highest NO inhibition (95.5%, 93.1%, 89.9%, and 75.7%, respectively) without cytotoxicity.

-

Purification : Phytochemicals from the active subfractions (EA1-4) were isolated using a reverse-phase multi-gradient high-performance liquid chromatography (HPLC) system, leading to the purification of this compound.

The anti-inflammatory effects of this compound were evaluated using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[1]

-

Cell Culture : RAW 264.7 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Nitric Oxide (NO) Assay : Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 16 hours. The amount of nitrite (B80452) in the cell culture supernatant was measured using the Griess reagent to determine NO production.

-

Western Blot Analysis : To determine the expression levels of inflammatory proteins, cells were treated with this compound (25, 50, 100, and 200 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 16 hours. Cell lysates were then subjected to SDS-PAGE, and proteins were transferred to a PVDF membrane. The membranes were probed with primary antibodies against iNOS, COX-2, and β-actin, followed by secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The tables below summarize the key findings.

Table 1: Inhibitory Activity of this compound on NO Production

| Compound | IC₅₀ (µM) on NO Production | NO Production Inhibition (%) |

| This compound (ISO) | 148 | 75.7 |

Data sourced from a study on coumarins isolated from C. junos seed shells.[1]

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

| Treatment | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression |

| Control | - | Undetectable | Undetectable |

| LPS (1 µg/mL) | - | 1.00 | 1.00 |

| LPS + ISO | 25 | ~0.80 | ~0.90 |

| LPS + ISO | 50 | ~0.65 | ~0.75 |

| LPS + ISO | 100 | ~0.40 | ~0.55 |

| LPS + ISO | 200 | ~0.15 | ~0.30 |

Relative density was calculated as the ratio of each protein level compared to β-actin. Values are estimated from graphical data presented in the source publication.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators like NO and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Furthermore, this compound was found to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and nuclear factor-kappa B (NF-κB).[1] This action leads to the downregulation of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β).[1][2] The proposed signaling pathway is illustrated below.

This guide consolidates the current knowledge on this compound, highlighting its potential as a therapeutic agent for inflammatory diseases. The detailed protocols and quantitative data provide a solid foundation for future research and development in this area.

References

- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]

- 4. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of Isogosferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has emerged as a compound of interest due to its significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. It details its mechanism of action, summarizes key quantitative data from in vitro studies, and outlines detailed experimental protocols. While in vivo data for this compound is not yet available, this guide also presents predicted pharmacokinetic and toxicity profiles based on chemoinformatic analyses and proposes relevant in vivo experimental designs based on its established in vitro activity. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a furanocoumarin that has been identified and isolated from Citrus junos, a plant used in traditional medicine for various ailments.[1][2][3][4] Recent scientific investigation has focused on elucidating the pharmacological activities of its constituents, leading to the discovery of this compound's potent anti-inflammatory effects.[1][2][3][4] This guide synthesizes the available scientific data to provide a detailed pharmacological profile of this promising natural compound.

Pharmacodynamics: Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have demonstrated that this compound:

-

Inhibits Nitric Oxide (NO) Production: this compound significantly attenuates the production of nitric oxide, a key inflammatory mediator.[1][2][3][4]

-

Downregulates Pro-inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[1][2][3][4]

-

Reduces Pro-inflammatory Cytokine Release: this compound decreases the release of interleukin-1 beta (IL-1β), a central mediator of inflammation.[1][2][3][4]

-

Modulates MAPK Signaling: The compound reduces the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in inflammation.[1]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

Isogosferol: A Technical Guide to its Inhibitory Role in Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the furanocoumarin isogosferol and its significant role in the inhibition of nitric oxide (NO) production. This compound, isolated from the seed shells of Citrus junos, has demonstrated potent anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response. This document outlines the quantitative effects of this compound on inflammatory mediators, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Quantitative Data on the Inhibitory Effects of this compound

This compound has been shown to dose-dependently inhibit the production of nitric oxide and the expression of key pro-inflammatory enzymes in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| This compound Concentration (µM) | NO Production (% of LPS-stimulated control) |

| 0 (LPS only) | 100% |

| 25 | Significantly Reduced |

| 50 | Significantly Reduced |

| 100 | Significantly Reduced |

| 200 | Significantly Reduced (75.7% inhibition)[1] |

Table 2: Effect of this compound on the Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells

| This compound Concentration (µM) | iNOS Protein Expression (relative to β-actin) | COX-2 Protein Expression (relative to β-actin) |

| 0 (LPS only) | High | High |

| 25 | Reduced | Reduced |

| 50 | Reduced | Reduced |

| 100 | Significantly Reduced | Significantly Reduced |

| 200 | Significantly Reduced | Significantly Reduced |

Table 3: Effect of this compound on the Phosphorylation of ERK1/2 in LPS-Stimulated RAW 264.7 Cells

| This compound Concentration (µM) | p-ERK1/2 Protein Expression (relative to β-actin) |

| 0 (LPS only) | High |

| 25 | Reduced |

| 50 | Reduced |

| 100 | Significantly Reduced |

| 200 | Significantly Reduced |

Table 4: Effect of this compound on NF-κB Activation in LPS-Stimulated RAW 264.7 Cells

| This compound Concentration (µM) | NF-κB p65 Protein Expression (relative to β-actin) |

| 0 (LPS only) | High |

| 25 | Reduced |

| 50 | Reduced |

| 100 | Significantly Reduced |

| 200 | Significantly Reduced |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blot). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound (25, 50, 100, and 200 µM) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO assay, or as indicated for Western blot analysis).

Nitric Oxide (NO) Assay

The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

After the treatment period, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.

-

The supernatant is mixed with an equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2), and nuclear factor-kappa B (NF-κB) p65 subunit.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 10%).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against iNOS, COX-2, p-ERK1/2, ERK1/2, NF-κB p65, and β-actin (as a loading control) at the manufacturer's recommended dilutions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the relative protein expression is normalized to the β-actin loading control.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in inhibiting NO production.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its ability to inhibit nitric oxide production is attributed to the downregulation of iNOS and COX-2 expression, which is mediated through the suppression of the MAPK (ERK1/2) and NF-κB signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in the management of inflammatory conditions.

References

Isogosferol: A Review of Preclinical Data and Guide to Preliminary Toxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on Isogosferol. It is important to note that, as of this writing, dedicated public studies on the acute, sub-acute, and genotoxic potential of this compound are limited. This guide, therefore, also serves to outline the standard methodologies for preliminary toxicity studies that would be essential for the further development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a furanocoumarin that has been isolated from the seed shells of Citrus junos.[1][2][3] Traditionally, parts of Citrus junos have been used in Asian medicine to treat a variety of ailments, including inflammatory disorders.[2][3] Preclinical research has focused on the anti-inflammatory properties of this compound, identifying its potential as a therapeutic candidate for inflammatory diseases.

Known Biological Activity: Anti-Inflammatory Effects

The primary documented biological activity of this compound is its anti-inflammatory effect. In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to modulate key inflammatory pathways.

Inhibition of Inflammatory Mediators

This compound has been demonstrated to potently attenuate the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the protein level.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are linked to its ability to interfere with intracellular signaling cascades. Specifically, this compound has been found to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in regulating the expression of pro-inflammatory cytokines. Furthermore, this compound has been shown to attenuate the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response.

Framework for Preliminary Toxicity Assessment

To progress this compound towards clinical application, a thorough toxicological evaluation is necessary. The following sections outline the standard preliminary toxicity studies that would need to be conducted.

Acute Oral Toxicity

Objective: To determine the short-term adverse effects of a single high dose of this compound and to estimate its median lethal dose (LD50).

Experimental Protocol (General Guideline based on OECD 423):

-

Animal Model: Typically, a rodent model such as Wistar albino rats or Swiss albino mice is used. Both male and female animals are included.

-

Dosing: A single dose of this compound is administered orally via gavage. The study often follows a stepwise procedure with doses such as 125, 500, and 2000 mg/kg body weight. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) can also be performed.

-

Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.

-

Endpoint: The LD50 value is calculated. At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed on all animals.

Sub-Acute Toxicity

Objective: To evaluate the adverse effects of repeated oral administration of this compound over a period of 28 days.

Experimental Protocol (General Guideline based on OECD 407):

-

Animal Model: Wistar albino rats are commonly used.

-

Dosing: The substance is administered daily via oral gavage for 28 days. Doses are selected based on the acute toxicity data and typically include a control group and at least three dose levels (low, medium, and high).

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight: Measured weekly.

-

Food and Water Consumption: Monitored.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function (e.g., ALT, AST, creatinine, urea).

-

-

Pathology: At the end of the 28-day period, animals are euthanized. A comprehensive gross necropsy is performed, and major organs (e.g., liver, kidneys, spleen, heart) are weighed. Histopathological examination of these organs is conducted to identify any microscopic changes.

Genotoxicity

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is recommended.

3.3.1. Bacterial Reverse Mutation Test (Ames Test)

Experimental Protocol (General Guideline based on OECD 471):

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Methodology: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism.

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

3.3.2. In Vivo Micronucleus Test

Experimental Protocol (General Guideline based on OECD 474):

-

Animal Model: Typically mice or rats.

-

Dosing: Animals are administered this compound, usually via oral gavage, at several dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (or normochromatic erythrocytes in peripheral blood) is determined by microscopic analysis. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. A significant increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing whole chromosome loss).

Conclusion

This compound demonstrates promising anti-inflammatory activity through the modulation of the ERK1/2 signaling pathway. However, for its continued development as a therapeutic agent, a comprehensive toxicological profile is essential. The acute, sub-acute, and genotoxicity studies outlined in this guide represent the minimum preliminary safety evaluation required. The data from these studies will be critical in determining the No-Observed-Adverse-Effect Level (NOAEL) and in making informed decisions about the potential for first-in-human clinical trials. Future research should prioritize these toxicological assessments to ensure the safety of this promising natural compound.

References

- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]

Isogosferol: A Technical Guide on its Attenuation of Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, and its significant effects on the release of pro-inflammatory cytokines. The data and methodologies presented herein are compiled from peer-reviewed research, offering a comprehensive resource for those investigating novel anti-inflammatory agents.

Core Findings: this compound's Impact on Cytokine Release

This compound has demonstrated potent anti-inflammatory properties by significantly inhibiting the release of key pro-inflammatory cytokines.[1][2][3] The primary focus of existing research has been on its effects in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard model for studying inflammatory responses.

Quantitative Data Summary

This compound's inhibitory effect on the release of Interleukin-1 beta (IL-1β), a central mediator of inflammation, is dose-dependent. The following table summarizes the quantitative findings from in vitro studies.

| Cell Line | Stimulant | This compound (ISO) Concentration | Cytokine | % Inhibition of Release (relative to LPS control) | Statistical Significance (p-value) |

| RAW 264.7 | LPS (1 µg/mL) | 50 µM | IL-1β | Significant Reduction | p < 0.01 |

| RAW 264.7 | LPS (1 µg/mL) | 100 µM | IL-1β | Greater Reduction than 50 µM | p < 0.001 |

| RAW 264.7 | LPS (1 µg/mL) | 200 µM | IL-1β | Most Potent Reduction | p < 0.001 |

Data compiled from studies on LPS-stimulated RAW 264.7 cells where IL-1β levels were measured by ELISA.[1]

Mechanistic Insights: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response.[1] Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.

The NF-κB transcription factor is a critical regulator of genes encoding pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. By reducing the production of NF-κB, this compound effectively downregulates the expression of these inflammatory mediators.

Similarly, the MAPK pathway plays a crucial role in cell signaling pathways involved in inflammation. This compound's ability to suppress the phosphorylation of ERK1/2 further contributes to its anti-inflammatory profile.

Signaling Pathway Diagram

Caption: this compound's inhibition of NF-κB and MAPK (ERK1/2) signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on cytokine release.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Media Supplementation: The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

The cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100, and 200 µM) for 1 hour.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 16 hours for cytokine release assays).

-

Cytokine Measurement by ELISA

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA Kit: An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., mouse IL-1β) is used.

-

Procedure: The assay is performed according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatant to wells pre-coated with a capture antibody.

-

Incubating to allow the cytokine to bind.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that reacts with the enzyme to produce a color change.

-

-

Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, phospho-ERK1/2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The relative density of the protein bands is quantified using image analysis software and normalized to the loading control.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's anti-inflammatory effects.

References

- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]

Methodological & Application

Application Notes & Protocols: Isogosferol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogosferol is a furanocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2][3] This document provides a comprehensive protocol for the extraction and purification of this compound, primarily based on methodologies established for its isolation from Citrus junos (Yuzu) seed shells. Additionally, its role in key signaling pathways is illustrated to provide context for its biological activity. This compound has also been identified as a minor furanocoumarin in the seeds of Murraya koenigii.[4][5]

Overview of Extraction and Purification Workflow

The isolation of this compound is achieved through a multi-step process involving initial extraction from the plant material, followed by solvent partitioning and a series of chromatographic separations. This bioactivity-guided fractionation approach ensures the progressive enrichment and final purification of the target compound.

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are detailed for the extraction and purification of this compound from Citrus junos seeds.

Plant Material Preparation

-

Source Material : Citrus junos seeds.

-

Initial Processing : Pulverize the dried seeds to increase the surface area for extraction.

-

Defatting : Remove the oil from the pulverized seeds. Supercritical Fluid Extraction (SFE) is an effective method for this step. This yields oil-free seed shells.

Extraction

-

Solvent : Use 100% methanol.

-

Procedure :

-

Submerge the oil-free seed shells in 100% methanol.

-

Perform the extraction three times for 2 hours each using sonication to enhance extraction efficiency.

-

Filter the extracted solution after each cycle to separate the solvent from the plant material.

-

Combine the filtrates and dry them, for example, using a rotary evaporator, to obtain the crude methanol extract.

-

Solvent Partitioning

-

Initial Step : Suspend the dried crude methanol extract in distilled water.

-

Sequential Partitioning : Perform a liquid-liquid extraction in a separatory funnel using solvents of increasing polarity:

-

n-hexane : To remove non-polar compounds.

-

Ethyl Acetate (EtOAc) : This fraction has been shown to contain the highest concentration of this compound and exhibits significant bioactivity.

-

n-butanol : To separate more polar compounds.

-

-

Collection : Collect each solvent fraction and the final aqueous residue separately and dry them.

Chromatographic Purification

-

Column Chromatography :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient solvent system starting with a non-polar mixture and gradually increasing polarity. A common starting point is an n-hexane:EtOAc ratio of 5:1, progressing towards 100% methanol.

-

Fractionation : Load the dried EtOAc fraction onto the silica gel column and elute with the mobile phase gradient. Collect the eluate in multiple sub-fractions.

-

-

Bioactivity-Guided Fraction Selection : Screen the collected sub-fractions for the desired biological activity (e.g., anti-inflammatory effects by measuring nitric oxide inhibition in LPS-stimulated RAW 246.7 cells).

-

Further Purification : Subject the most active sub-fractions to further purification steps. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

Data Presentation: Extraction Yields

The following table summarizes the quantitative data from a representative extraction of this compound from Citrus junos seeds.

| Extraction Step | Starting Material | Solvent/Method | Yield (g) |

| Initial Material | Pulverized C. junos seeds | - | 7717.2 |

| Methanol Extraction | Oil-free seed shells | 100% Methanol | 886.1 |

| n-hexane Partition | Crude Methanol Extract | n-hexane | 171.4 |

| Ethyl Acetate Partition | Aqueous Residue | Ethyl Acetate (EtOAc) | 13.0 |

| n-butanol Partition | Aqueous Residue | n-butanol | 20.9 |

| Final Aqueous Residue | Aqueous Residue | - | 318.8 |

Data derived from Song et al., 2019.

Biological Activity and Signaling Pathway

This compound has demonstrated potent anti-inflammatory activity. It functions by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this compound has been shown to reduce the phosphorylation of extracellular-regulated kinases (ERK)1/2 and attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alliedacademies.org [alliedacademies.org]

Isogosferol: Application Notes and Protocols for Investigating Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction